N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzamide
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Overview
Description
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyrrolidinone and an oxazole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the pyrrolidinone moiety. These intermediates are then coupled with a benzamide derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzamide and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzamide analogs: These compounds have slight modifications in their structure, such as different substituents on the oxazole or pyrrolidinone rings.
Other benzamide derivatives: Compounds with a benzamide core but different functional groups attached.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-12-17(13(2)25-21-12)19(3,4)20-18(24)14-7-9-15(10-8-14)22-11-5-6-16(22)23/h7-10H,5-6,11H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZWFAVCYIJRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)NC(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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